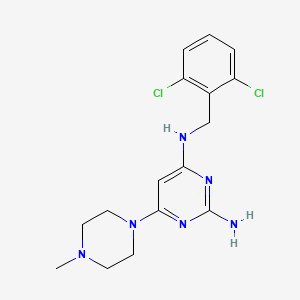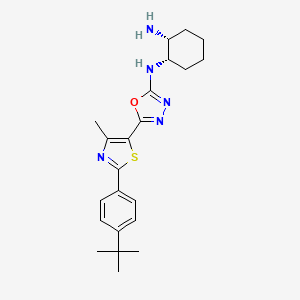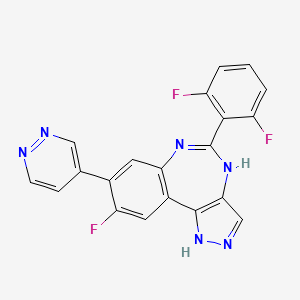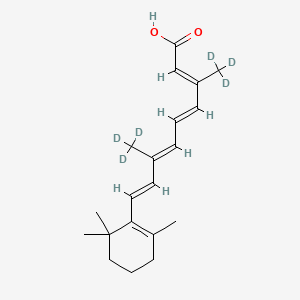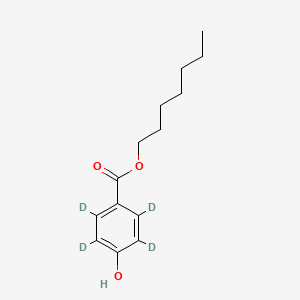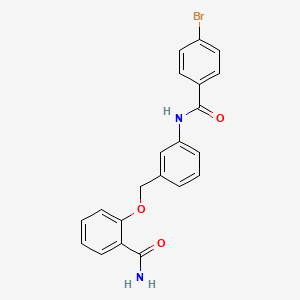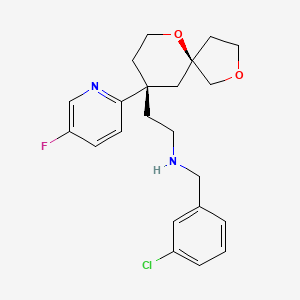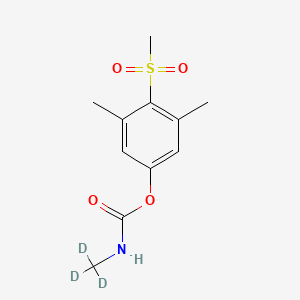
Methiocarb sulfone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methiocarb sulfone-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methiocarb, a carbamate pesticide known for its insecticidal, acaricidal, and molluscicidal properties. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and environmental fate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methiocarb sulfone-d3 involves the introduction of deuterium atoms into the methiocarb molecule. This can be achieved through a series of chemical reactions, including sulfoxidation and carbamoylation. The general synthetic route involves the following steps:
Sulfoxidation: Methiocarb is oxidized to methiocarb sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbamoylation: The sulfoxide is then reacted with deuterated methyl isocyanate to introduce the deuterium atoms, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methiocarb sulfone-d3 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can produce methiocarb sulfone.
Reduction: Reduction reactions can revert this compound back to methiocarb or its sulfoxide form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethyl acetate, xylene.
Major Products Formed
Methiocarb sulfone: Formed through oxidation.
Methiocarb sulfoxide: Formed through partial reduction.
Various derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Methiocarb sulfone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of methiocarb in organisms.
Environmental Fate Studies: Helps in studying the environmental degradation and distribution of methiocarb.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Helps in understanding the toxicological effects of methiocarb and its metabolites.
作用機序
Methiocarb sulfone-d3, like its parent compound methiocarb, acts as an acetylcholinesterase inhibitor. It forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing prolonged nerve impulses and ultimately neurotoxicity. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound in biological systems.
類似化合物との比較
Similar Compounds
Methiocarb: The parent compound, used as a pesticide.
Methiocarb sulfoxide: A metabolite of methiocarb with similar properties.
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Uniqueness
Methiocarb sulfone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature sets it apart from other similar compounds that do not have isotope labeling.
特性
分子式 |
C11H15NO4S |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
(3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3 |
InChIキー |
RJBJMKAMQIOAML-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)(=O)C)C |
正規SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


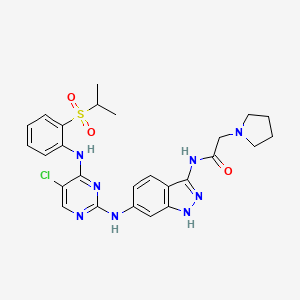

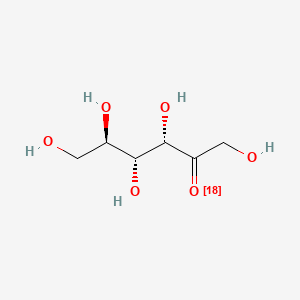
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
